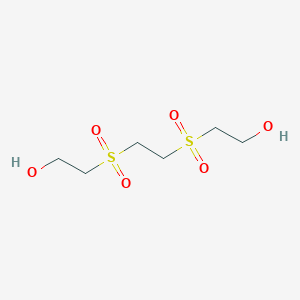
5-(4-Fluorophenyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)pyrimidin-4-amine (5-FPP) is a heterocyclic compound that is used in a variety of scientific research applications. It is a derivative of the pyrimidine nucleus, which is composed of two nitrogen atoms and three carbon atoms, and it is a highly versatile compound with multiple potential uses. 5-FPP has been studied for its potential applications in drug discovery, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Drug Development : A study by Lindgren et al. (2013) investigated the biotransformation of β-secretase inhibitors, which are structurally similar to 5-(4-Fluorophenyl)pyrimidin-4-amine. This research is significant for understanding the metabolic fate of aryl-pyrimidine–containing compounds, a category that includes this compound. The study found unusual metabolic pathways involving ring-opening reactions and the formation of imidazole rings, which are crucial for drug development and understanding drug metabolism (Lindgren et al., 2013).
Fungicidal Activities : Ren et al. (2007) designed and synthesized novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, which are structurally related to this compound. These compounds showed significant inhibition activities against fungi such as Rhizoctonia solani and Botrytis cinerea. This indicates the potential use of similar fluorophenyl pyrimidine compounds in agriculture and plant protection (Ren et al., 2007).
Quantum Chemical Characterization for Hydrogen Bonding : Traoré et al. (2017) conducted a study on hydrogen bonding sites in pyrimidine compounds, including 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine, a compound similar to this compound. The study used quantum chemistry methods to identify major hydrogen bonding sites, which is essential for understanding the chemical properties and potential interactions of these compounds (Traoré et al., 2017).
Synthesis of Key Intermediates in Drug Development : Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, closely related to this compound. This compound is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, highlighting its importance in the synthesis of new therapeutic agents (Zhang et al., 2009).
Radiosensitizing Effects in Cancer Therapy : Jung et al. (2019) explored the radiosensitizing effect of novel phenylpyrimidine derivatives, including compounds structurally similar to this compound. These compounds were found to increase the effectiveness of radiotherapy for cancer treatment, showing significant potential in enhancing cancer treatment outcomes (Jung et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antitubercular and antiviral properties , suggesting potential targets could be related to these diseases.
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to antitubercular and antiviral effects .
Biochemical Pathways
Based on the antitubercular and antiviral properties of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways of these diseases.
Pharmacokinetics
A study on similar compounds suggests that they can easily penetrate bacterial cells, indicating good absorption and distribution properties .
Result of Action
Similar compounds have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of different halogens .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKBOHZOGUHTPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313690 |
Source


|
| Record name | 5-(4-fluorophenyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56239-05-5 |
Source


|
| Record name | MLS003115453 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-fluorophenyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














